N-(3,4-Dimethyl-5-isoxazolyl)-alpha-isopropyl-1-piperidineacetamide
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Overview
Description
BRN 1012400 is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BRN 1012400 involves several synthetic routes. One common method is the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of BRN 1012400 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The process involves large-scale reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: BRN 1012400 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: BRN 1012400 is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
BRN 1012400 has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on various biological pathways.
Industry: BRN 1012400 is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of BRN 1012400 involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
BRN 1012400 can be compared with other similar compounds, such as:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound shares structural similarities and undergoes similar chemical reactions.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Another compound with comparable properties and applications.
Uniqueness: BRN 1012400 is unique due to its specific reactivity and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
97022-74-7 |
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Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-2-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H25N3O2/c1-10(2)13(18-8-6-5-7-9-18)14(19)16-15-11(3)12(4)17-20-15/h10,13H,5-9H2,1-4H3,(H,16,19) |
InChI Key |
NFLGFRIJCCDNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)C(C(C)C)N2CCCCC2 |
Origin of Product |
United States |
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